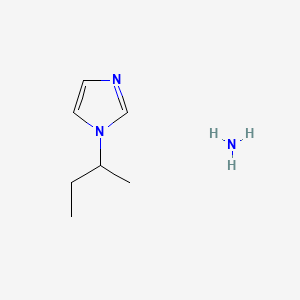![molecular formula C19H36BNO4Sn B14091604 6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B14091604.png)
6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(Tributyltin)vinylboronic acid MIDA ester: is a chemical compound with the empirical formula C19H36BNO4Sn and a molecular weight of 472.01 g/mol . It is a derivative of vinylboronic acid, where the boronic acid group is protected by a MIDA (N-methyliminodiacetic acid) ester, and the vinyl group is substituted with a tributyltin moiety . This compound is used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Tributyltin)vinylboronic acid MIDA ester typically involves the reaction of vinylboronic acid with tributyltin chloride in the presence of a base, followed by protection of the boronic acid group with MIDA . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of trans-2-(Tributyltin)vinylboronic acid MIDA ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(Tributyltin)vinylboronic acid MIDA ester can undergo oxidation reactions, where the tributyltin group is oxidized to form tributyltin oxide.
Reduction: The compound can be reduced to form the corresponding vinylboronic acid derivative.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Tributyltin oxide.
Reduction: Vinylboronic acid derivative.
Substitution: Various substituted vinylboronic acid MIDA esters.
Scientific Research Applications
Chemistry: trans-2-(Tributyltin)vinylboronic acid MIDA ester is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug molecules to enhance their stability and bioavailability .
Industry: In the industrial sector, trans-2-(Tributyltin)vinylboronic acid MIDA ester is used in the production of polymers and materials with specific properties. It is also employed in the development of new catalysts for chemical reactions .
Mechanism of Action
The mechanism of action of trans-2-(Tributyltin)vinylboronic acid MIDA ester involves its ability to participate in cross-coupling reactions. The tributyltin group acts as a leaving group, allowing the vinylboronic acid moiety to couple with other organic molecules in the presence of a palladium catalyst . This process involves the formation of a palladium complex, which facilitates the transfer of the vinyl group to the target molecule .
Comparison with Similar Compounds
- trans-2-Bromovinylboronic acid MIDA ester
- trans-2-(Pinacol boronate)vinylboronic acid MIDA ester
- Vinylboronic acid MIDA ester
Comparison:
- trans-2-Bromovinylboronic acid MIDA ester: Similar in structure but contains a bromine atom instead of the tributyltin group. It is used in similar cross-coupling reactions but may have different reactivity and selectivity .
- trans-2-(Pinacol boronate)vinylboronic acid MIDA ester: Contains a pinacol boronate group instead of the tributyltin group. It is also used in cross-coupling reactions but offers different stability and handling properties .
- Vinylboronic acid MIDA ester: Lacks the tributyltin group, making it less reactive in certain types of reactions. It is used in simpler coupling reactions .
Conclusion
trans-2-(Tributyltin)vinylboronic acid MIDA ester is a versatile compound with significant applications in organic synthesis, biological research, and industrial processes. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists and researchers.
Properties
Molecular Formula |
C19H36BNO4Sn |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
6-methyl-2-(2-tributylstannylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C7H9BNO4.3C4H9.Sn/c1-3-8-12-6(10)4-9(2)5-7(11)13-8;3*1-3-4-2;/h1,3H,4-5H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
UMFJUFYLUPLACI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=C[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B14091528.png)
![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14091532.png)
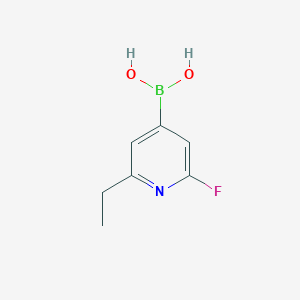
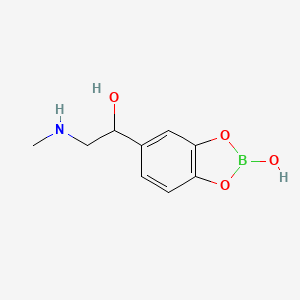
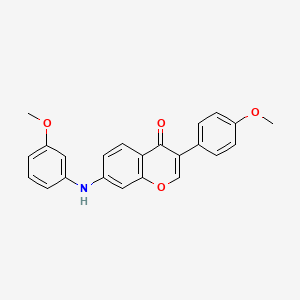
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091553.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091559.png)

![[(2S,5R)-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14091575.png)
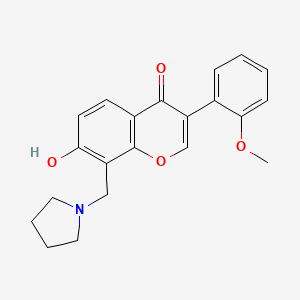
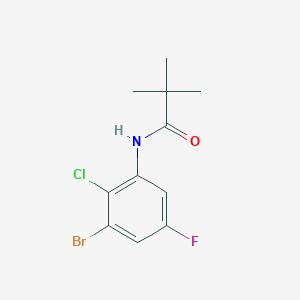
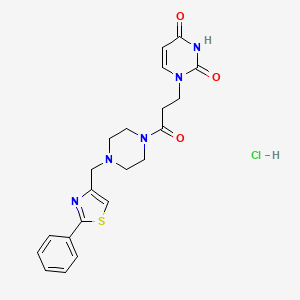
![7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091597.png)
